molecular formula C21H22N6O3S2 B2568328 1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 892744-79-5

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No.: B2568328
CAS No.: 892744-79-5
M. Wt: 470.57
InChI Key: DUVWPQVFSIONCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis and Biological Study

A study focused on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, highlighting their potential as potent and selective serotonin 5-HT6 receptor antagonists. The research illustrates the chemical versatility and target specificity of these compounds, underscoring their therapeutic potential in neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2010).

Design, Synthesis, and Structure–Activity Relationships

Another study elaborates on the design, synthesis, and structure–activity relationships of novel ALS inhibitors, demonstrating the role of similar compounds in agricultural sciences as herbicidal agents. This indicates the broad application of the compound not only in medicinal chemistry but also in improving agricultural practices (Ren et al., 2000).

New Routes to Derivatives

Research on new synthetic routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives has been reported, showcasing the synthetic adaptability and potential for creating diverse biologically active molecules from the core chemical structure (Hassneen & Abdallah, 2003).

Antitumor and Antibacterial Agents

A notable study synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, leading to compounds with significant in vitro activity against human tumor cell lines and bacteria. This research highlights the compound's potential in developing new antitumor and antibacterial therapies (Hafez et al., 2017).

Properties

IUPAC Name

1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-12-3-4-13(2)16(11-12)32(29,30)21-20-23-19(26-8-5-14(6-9-26)18(22)28)17-15(7-10-31-17)27(20)25-24-21/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWPQVFSIONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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